2-Azido-4,6-dichloro-S-triazine
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Overview
Description
2-Azido-4,6-dichloro-1,3,5-triazine is a chemical compound belonging to the triazine family. It is characterized by the presence of two chlorine atoms and an azido group attached to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4,6-dichloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with sodium azide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, often at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Acetone, acetonitrile.
Conditions: Low temperatures for substitution reactions; UV irradiation for photolysis
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Photolysis Products: Reactive intermediates such as nitrenes and carbenes, which can further react to form complex structures.
Scientific Research Applications
2-Azido-4,6-dichloro-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s reactivity makes it useful in the modification of polymers and the development of new materials with specific properties.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical applications.
Mechanism of Action
The mechanism of action of 2-azido-4,6-dichloro-1,3,5-triazine primarily involves its reactivity towards nucleophiles and its ability to undergo photolysis:
Comparison with Similar Compounds
2,4,6-Triazido-1,3,5-triazine: Another azido-substituted triazine with higher sensitivity and reactivity.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with different substituents, used as a coupling agent in peptide synthesis.
Uniqueness: 2-Azido-4,6-dichloro-1,3,5-triazine is unique due to its specific combination of azido and chloro substituents, which confer distinct reactivity and applications compared to other triazine derivatives .
Properties
CAS No. |
30805-06-2 |
---|---|
Molecular Formula |
C3Cl2N6 |
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-azido-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C3Cl2N6/c4-1-7-2(5)9-3(8-1)10-11-6 |
InChI Key |
FZBOGGDPZXBNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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